molecular formula C18H29BClNO5Si B15091048 ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate

ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate

Cat. No.: B15091048
M. Wt: 413.8 g/mol
InChI Key: DXKPKFSZLQIXEH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.

    Introduction of Functional Groups: The chloro, oxo, and trimethylsilyl groups are introduced through selective halogenation, oxidation, and silylation reactions, respectively.

    Borylation: The dioxaborolan group is introduced via a borylation reaction using a boronic acid or ester.

    Esterification: The final step involves esterification to form the ethyl acetate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-chloro-2-oxo-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate: Lacks the dioxaborolan group.

    Ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-1(2H)-yl)acetate: Lacks the trimethylsilyl group.

Uniqueness

Ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate is unique due to the presence of both the dioxaborolan and trimethylsilyl groups, which confer specific reactivity and properties that are not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Biological Activity

Ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate (CAS: 1417647-28-9) is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, characterization, and biological properties based on diverse research findings.

The molecular formula of this compound is C18H29BClNO5Si with a molecular weight of 413.8 g/mol. Its structure includes a pyridine ring and boron-containing moieties which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of various substituted pyridine derivatives with boron reagents and chlorinated acetic acid derivatives. The process often requires careful optimization to yield the desired compound with high purity.

Antimicrobial Activity

Research indicates that compounds similar to ethyl 2-(3-chloro-2-oxo...) exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives possess antibacterial and antifungal activities comparable to established medical drugs .

Table 1: Antimicrobial Activity Comparison

CompoundActivity TypeReference
Ethyl 2-(3-chloro...)Antibacterial
Similar Pyridine DerivativeAntifungal
Control DrugStandard Antibiotic

Cytotoxicity Studies

Cytotoxicity assessments against various cell lines have demonstrated that this compound can induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. For example, in Jurkat T-cell assays, compounds derived from similar structures showed selective cytotoxicity against PD-L1 expressing cells .

The proposed mechanism of action involves the inhibition of certain protein interactions crucial for cancer cell survival. The presence of the chlorinated and boron-containing groups may enhance binding affinity to target proteins involved in cell signaling pathways associated with proliferation and apoptosis .

Case Study: Jurkat T-cell Activation
In a specific study examining the effects on Jurkat T-cells, the addition of ethyl 2-(3-chloro...) resulted in enhanced activation markers such as CD25 and HLA-DR compared to controls without PD-L1. This suggests a potential role in modulating immune responses .

Toxicological Profile

While preliminary studies indicate low toxicity in Daphnia magna assays and other model organisms, comprehensive toxicological evaluations are necessary to fully understand the safety profile of this compound .

Properties

Molecular Formula

C18H29BClNO5Si

Molecular Weight

413.8 g/mol

IUPAC Name

ethyl 2-[3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-trimethylsilylpyridin-1-yl]acetate

InChI

InChI=1S/C18H29BClNO5Si/c1-9-24-13(22)11-21-10-12(15(27(6,7)8)14(20)16(21)23)19-25-17(2,3)18(4,5)26-19/h10H,9,11H2,1-8H3

InChI Key

DXKPKFSZLQIXEH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2[Si](C)(C)C)Cl)CC(=O)OCC

Origin of Product

United States

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